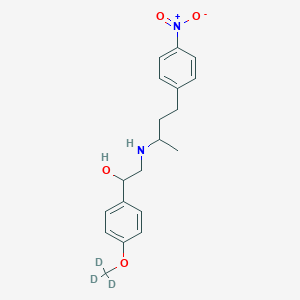
Phenylethanolamine A-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylethanolamine A-D3 is a deuterium-labeled derivative of Phenylethanolamine A. Phenylethanolamine A is a β-adrenergic agonist, which means it can stimulate β-adrenergic receptors in the body. This compound is a byproduct during the synthesis of Ractopamine, a drug used to promote leanness in livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylethanolamine A-D3 is synthesized by incorporating deuterium atoms into the Phenylethanolamine A molecule. The deuterium labeling is typically achieved through a process called hydrogen-deuterium exchange, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle the specific conditions required for deuterium incorporation. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenylethanolamine A-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Phenylethanolamine A-D3 has a wide range of scientific research applications, including:
Mechanism of Action
Phenylethanolamine A-D3 exerts its effects by binding to and activating β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including heart rate, muscle contraction, and metabolism. Upon activation, β-adrenergic receptors initiate a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors .
Comparison with Similar Compounds
Phenylethanolamine A-D3 is similar to other β-adrenergic agonists, such as:
Clenbuterol: Another β-adrenergic agonist used to treat asthma and promote muscle growth in livestock.
Ractopamine: A β-adrenergic agonist used to promote leanness in livestock.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of the compound. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry .
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)butan-2-ylamino]-1-[4-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3/i2D3 |
InChI Key |
DVUFPRMEKXKECP-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(CNC(C)CCC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















